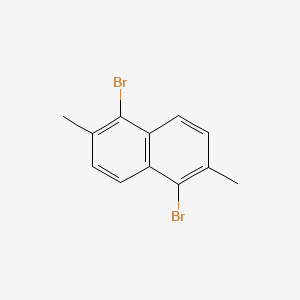![molecular formula C14H21NO4 B3028460 tert-butyl N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]carbamate CAS No. 209530-21-2](/img/structure/B3028460.png)
tert-butyl N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxy group, and a methoxyphenyl group attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor that contains the hydroxy and methoxyphenyl groups. One common method involves the use of di-tert-butyl dicarbonate and monoethanolamine as starting materials. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium bicarbonate and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]carbamate has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and as a protecting group in peptide synthesis.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyphenyl groups play a crucial role in its binding affinity and reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-hydroxycarbamate
Uniqueness
tert-Butyl N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]carbamate is unique due to the presence of both hydroxy and methoxyphenyl groups, which confer specific chemical and biological properties. These functional groups enhance its reactivity and binding affinity, making it a valuable compound in various applications.
Properties
CAS No. |
209530-21-2 |
|---|---|
Molecular Formula |
C14H21NO4 |
Molecular Weight |
267.32 |
IUPAC Name |
tert-butyl N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(17)15-9-11(16)10-7-5-6-8-12(10)18-4/h5-8,11,16H,9H2,1-4H3,(H,15,17) |
InChI Key |
FOXUUHJFYDYCNG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1OC)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


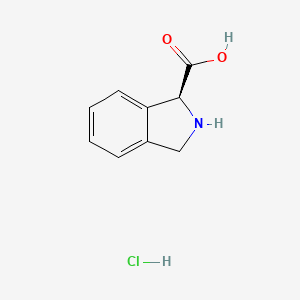

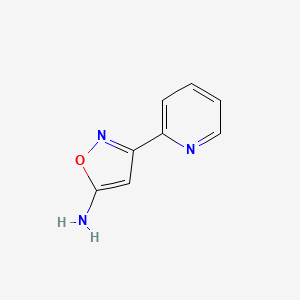
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B3028382.png)

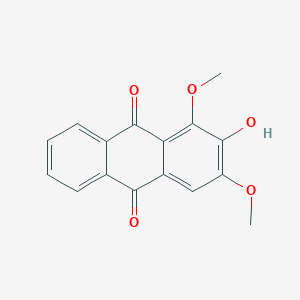
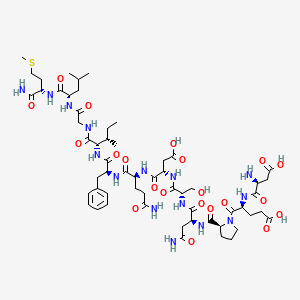
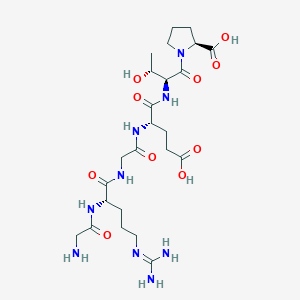
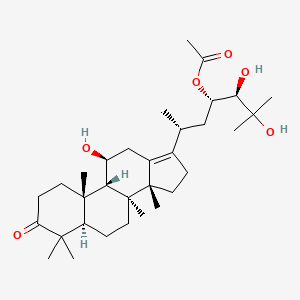
![tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3028390.png)
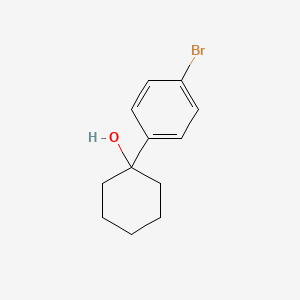
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl]pentanamide](/img/structure/B3028395.png)

